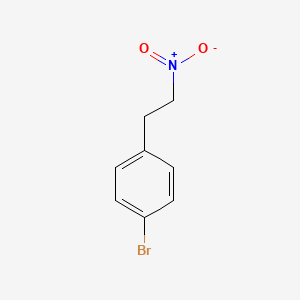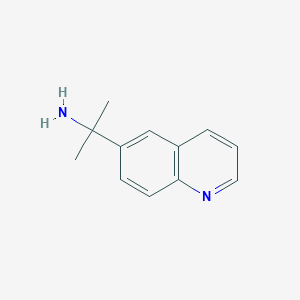![molecular formula C16H16ClN3O B8667355 2-[(2-chloro-5-cyclopropylpyridin-4-yl)amino]-N-methylbenzamide](/img/structure/B8667355.png)
2-[(2-chloro-5-cyclopropylpyridin-4-yl)amino]-N-methylbenzamide
Vue d'ensemble
Description
2-[(2-chloro-5-cyclopropylpyridin-4-yl)amino]-N-methylbenzamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. Its structure features a benzamide core substituted with a chloro-cyclopropyl-pyridinyl group and an N-methyl group, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-chloro-5-cyclopropylpyridin-4-yl)amino]-N-methylbenzamide typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a Hantzsch pyridine synthesis or other pyridine-forming reactions.
Cyclopropyl Substitution: Introduction of the cyclopropyl group can be achieved via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Chlorination: The chloro group is introduced through electrophilic chlorination using reagents like thionyl chloride or N-chlorosuccinimide.
Amidation: The benzamide core is formed through an amidation reaction, typically involving the reaction of an amine with a carboxylic acid derivative.
N-Methylation: The final step involves N-methylation, which can be achieved using methylating agents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group or the pyridine ring.
Reduction: Reduction reactions may target the chloro group or the carbonyl group in the benzamide moiety.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the cyclopropyl or pyridine ring.
Reduction: Reduced forms of the chloro or carbonyl groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Medicinal Chemistry: As a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: As a building block for the synthesis of novel materials with unique electronic or optical properties.
Biology: As a tool for studying biological pathways and mechanisms.
Industry: In the development of new catalysts or as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 2-[(2-chloro-5-cyclopropylpyridin-4-yl)amino]-N-methylbenzamide would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, modulating its activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Chloro-5-methyl-pyridin-4-ylamino)-N-methyl-benzamide
- 2-(2-Chloro-5-ethyl-pyridin-4-ylamino)-N-methyl-benzamide
- 2-(2-Chloro-5-propyl-pyridin-4-ylamino)-N-methyl-benzamide
Uniqueness
2-[(2-chloro-5-cyclopropylpyridin-4-yl)amino]-N-methylbenzamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties compared to its analogs with linear alkyl groups. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior.
Propriétés
Formule moléculaire |
C16H16ClN3O |
|---|---|
Poids moléculaire |
301.77 g/mol |
Nom IUPAC |
2-[(2-chloro-5-cyclopropylpyridin-4-yl)amino]-N-methylbenzamide |
InChI |
InChI=1S/C16H16ClN3O/c1-18-16(21)11-4-2-3-5-13(11)20-14-8-15(17)19-9-12(14)10-6-7-10/h2-5,8-10H,6-7H2,1H3,(H,18,21)(H,19,20) |
Clé InChI |
IKXSWMDBVXYXPH-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1=CC=CC=C1NC2=CC(=NC=C2C3CC3)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4'-[N-(pyrimidin-5-yl)amino]acetophenone](/img/structure/B8667305.png)

![6-[Methyl(phenyl)amino]hexan-1-OL](/img/structure/B8667315.png)






